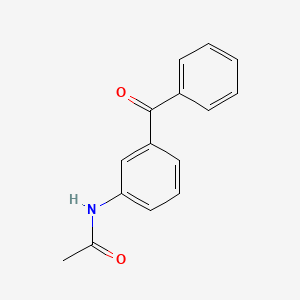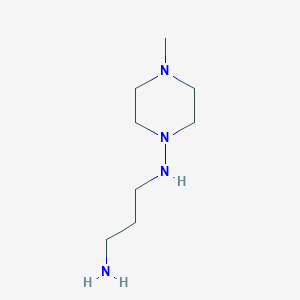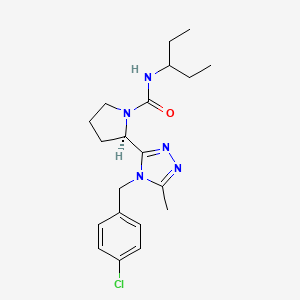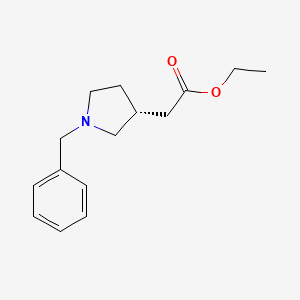![molecular formula C14H11ClO2 B13947005 4'-Chloro[1,1'-biphenyl]-4-yl acetate CAS No. 57396-87-9](/img/structure/B13947005.png)
4'-Chloro[1,1'-biphenyl]-4-yl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4’-Chloro-1,1’-biphenyl-4-ol acetate is an organic compound with the molecular formula C14H11ClO2 It is a derivative of biphenyl, where one of the phenyl rings is substituted with a chlorine atom and an acetate group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4’-Chloro-1,1’-biphenyl-4-ol acetate typically involves the acetylation of 4’-Chloro-1,1’-biphenyl-4-ol. One common method is to react 4’-Chloro-1,1’-biphenyl-4-ol with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is usually carried out under reflux conditions to ensure complete acetylation.
Industrial Production Methods
In an industrial setting, the production of 4’-Chloro-1,1’-biphenyl-4-ol acetate can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and higher yields. The use of automated systems can also reduce the risk of human error and improve safety.
Análisis De Reacciones Químicas
Types of Reactions
4’-Chloro-1,1’-biphenyl-4-ol acetate can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the acetate group to an alcohol.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of 4’-Chloro-1,1’-biphenyl-4-ol.
Substitution: Formation of various substituted biphenyl derivatives.
Aplicaciones Científicas De Investigación
4’-Chloro-1,1’-biphenyl-4-ol acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: This compound can be used in studies related to enzyme inhibition and protein binding.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 4’-Chloro-1,1’-biphenyl-4-ol acetate involves its interaction with various molecular targets. The acetate group can undergo hydrolysis to release 4’-Chloro-1,1’-biphenyl-4-ol, which can then interact with enzymes or receptors. The chlorine atom can also participate in halogen bonding, influencing the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
4’-Chloro-1,1’-biphenyl-4-ol: The parent compound without the acetate group.
4’-Bromo-1,1’-biphenyl-4-ol: Similar structure with a bromine atom instead of chlorine.
4’-Hydroxy-1,1’-biphenyl-4-carboxylic acid: Contains a carboxylic acid group instead of an acetate group.
Uniqueness
4’-Chloro-1,1’-biphenyl-4-ol acetate is unique due to the presence of both a chlorine atom and an acetate group, which can influence its reactivity and interactions with other molecules. This dual functionality makes it a versatile compound for various applications.
Propiedades
Número CAS |
57396-87-9 |
|---|---|
Fórmula molecular |
C14H11ClO2 |
Peso molecular |
246.69 g/mol |
Nombre IUPAC |
[4-(4-chlorophenyl)phenyl] acetate |
InChI |
InChI=1S/C14H11ClO2/c1-10(16)17-14-8-4-12(5-9-14)11-2-6-13(15)7-3-11/h2-9H,1H3 |
Clave InChI |
VAIIVKDQAKZBIA-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)OC1=CC=C(C=C1)C2=CC=C(C=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(2-Amino-6-azaspiro[3.4]octan-6-yl)acetic acid](/img/structure/B13946925.png)



![6-Methyl-3-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B13946941.png)









